2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine
Description
This pyrimidine derivative features a complex substitution pattern: a 2,6-dichlorobenzylsulfanyl group at position 2, a 3,4-dichlorophenoxy group at position 4, and a methoxy group at position 3. The presence of multiple chlorine atoms and sulfur/oxygen linkages likely enhances its stability, lipophilicity, and interaction with biological targets via halogen bonding or π-stacking .
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-11-12(19)3-2-4-13(11)20)24-17(16)26-10-5-6-14(21)15(22)7-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAORJFTXKKBUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)SCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced sulfur compounds.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, LiAlH4 for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an antitumor agent. Studies have shown that similar pyrimidine derivatives can inhibit the proliferation of cancer cells by interfering with specific cellular pathways.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant inhibition of tumor growth in xenograft models using pyrimidine derivatives. |
| Lee et al. (2021) | Reported that compounds with similar structures exhibited cytotoxicity against various cancer cell lines. |
Agricultural Applications
Due to its structural similarity to known herbicides, this compound may possess herbicidal properties. Research into its efficacy as an herbicide is ongoing.
| Application | Description |
|---|---|
| Herbicidal Activity | Preliminary studies suggest potential effectiveness against broadleaf weeds, similar to established herbicides like dichlobenil. |
| Crop Safety | Assessments are required to evaluate the safety profile for non-target plants and organisms. |
The compound's biological activities extend to antimicrobial properties, particularly against resistant bacterial strains.
| Activity | Results |
|---|---|
| Antimicrobial | In vitro studies indicated effectiveness against Gram-positive bacteria, with mechanisms involving disruption of cell wall synthesis. |
| Antifungal | Exhibited activity against fungal pathogens, suggesting potential use in agricultural fungicides. |
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and tested their effects on human cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity and selectivity toward cancer cells while minimizing toxicity to normal cells.
Case Study 2: Herbicidal Testing
Field trials conducted in collaboration with agricultural research institutions evaluated the herbicidal potential of this compound on common weeds in maize crops. The results showed a significant reduction in weed biomass without adversely affecting maize yield.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative assessment:
Substituent Analysis
Key Observations :
- The target compound uniquely combines a dichlorophenoxy group (electron-withdrawing) with a dichlorobenzylsulfanyl moiety (bulky, lipophilic). This contrasts with , where a 4-methoxyphenylsulfanyl group introduces electron-donating properties.
- 4,6-Dichloro-5-methoxypyrimidine lacks the sulfur-based substituents, relying on Cl···N halogen bonding for crystal stability.
Physicochemical Properties
- Lipophilicity: The target compound’s dichlorobenzylsulfanyl and dichlorophenoxy groups enhance lipophilicity (logP >4 estimated), favoring membrane permeability but possibly reducing aqueous solubility. In contrast, the methoxyphenylsulfanyl group in may lower logP slightly due to the methoxy oxygen.
- Crystal Packing: The target compound’s 3,4-dichlorophenoxy group may promote intermolecular Cl···O/N interactions, similar to the Cl···N interactions observed in . These interactions stabilize solid-state structures, impacting formulation strategies.
Biological Activity
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine is a complex chemical compound characterized by its unique structural features, including a pyrimidine core with multiple substituents. Its molecular formula is C18H12Cl4N2O2S, indicating the presence of dichloro groups, a methoxy group, and a sulfanyl group. This structural complexity suggests potential for diverse biological activities , particularly in medicinal chemistry.
Structural Characteristics
The compound's structure can be analyzed as follows:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms, known for its role in various biological activities.
- Dichloro Substituents : The presence of chlorine atoms often enhances biological activity by improving lipophilicity and receptor binding affinity.
- Methoxy Group : This group may contribute to the compound's solubility and stability.
- Sulfanyl Linkage : Sulfanyl groups are known to play significant roles in biological interactions.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(2,4-dichlorophenoxy)-5-methoxypyrimidine | C18H12Cl4N2O2S | Similar dichloro and methoxy substitutions; potential for similar biological activity. |
| 5-Methoxy-2-(phenylsulfanyl)pyrimidin-4-ol | C12H12N2O2S | Lacks chlorinated substituents but retains a sulfanyl group; studied for different biological properties. |
| 4-(Chlorophenylthio)-5-methoxypyrimidin-2-amine | C13H12ClN3O | Contains a chlorinated phenyl group; investigated for anti-cancer activities. |
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating similar pyrimidine derivatives for their biological activities. For example:
- Antibacterial Screening : A study evaluated various synthesized compounds for antibacterial efficacy against several strains. Compounds exhibiting high inhibitory activity were identified with IC50 values significantly lower than standard references .
- Enzyme Inhibition Studies : Compounds with structural similarities were tested for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. The results indicated promising inhibition profiles that could lead to therapeutic applications in neurodegenerative diseases and urolithiasis .
- Molecular Docking Studies : Computational studies have been conducted to predict the interaction of these compounds with target proteins. Such studies provide insights into binding affinities and interaction modes that are crucial for understanding their pharmacological effects .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight and detects degradation products .
- X-ray crystallography : Resolves regiochemical ambiguities in multi-substituted pyrimidines .
How does the 2,6-dichlorobenzylsulfanyl group influence the compound’s electronic and steric properties?
Advanced Research Question
The sulfanyl group:
- Electron donation : Stabilizes the pyrimidine ring via sulfur’s lone pairs, altering redox properties (measured via cyclic voltammetry) .
- Steric hindrance : The 2,6-dichlorobenzyl moiety restricts rotational freedom, confirmed by NOESY NMR . Computational studies (DFT) model its impact on binding conformations .
What strategies optimize yield in large-scale synthesis without compromising regioselectivity?
Advanced Research Question
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., chlorination) .
- Catalytic recycling : Use immobilized catalysts (e.g., silica-supported NaH) to reduce waste .
- Design of experiments (DoE) : Statistical optimization of temperature, solvent, and stoichiometry maximizes yield .
How are solvent effects mitigated in reactions involving polar aprotic solvents like DMF or DMSO?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
